Octahydropyrrolo[3,4-b]pyrrole
Description
Significance in Heterocyclic Chemistry and Polycyclic Amine Scaffolds
The octahydropyrrolo[3,4-b]pyrrole core is a notable example of a polycyclic amine scaffold. Its significance in heterocyclic chemistry is rooted in its conformational rigidity, which provides a constrained yet adaptable framework for molecular recognition. This structural feature has made derivatives of this compound attractive targets for pharmaceutical research. The development of synthetic methods to access this core has evolved considerably, with strategies like [3+2] cycloaddition reactions proving particularly effective for constructing the bicyclic system from more readily available starting materials. smolecule.com
The synthesis of these scaffolds is often a testament to the ingenuity of modern synthetic chemistry. One of the most common strategies involves the multi-step synthesis of N-alkenyl tethered aldehydes, which then undergo intramolecular cyclization with α-amino acids through the formation of azomethine ylides. researchgate.netmdpi.com This intramolecular 1,3-dipolar cycloaddition is highly stereoselective, typically resulting in a cis-fused cycloadduct. researchgate.netacs.orgnih.gov Other innovative approaches include transition metal-promoted carbonylative [2+2+1] carbocyclization of N-allene imines and the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. researchgate.netmdpi.com
Importance in Medicinal Chemistry and Drug Discovery
The unique structural attributes of the this compound scaffold have made it a focal point in medicinal chemistry, leading to the development of compounds with a wide range of biological activities.
The this compound motif is considered a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets by modifying the substituents attached to the core structure. The rigid, bicyclic nature of this compound provides a defined orientation for these substituents in three-dimensional space, which is advantageous for molecular recognition processes at biological targets. smolecule.com
This versatility has been demonstrated in its application to a variety of targets. For instance, derivatives have been identified as inhibitors of protein methyltransferases and glycosyltransferases, agonists for serotonin (B10506) 5-HT receptors, and antagonists of integrin VLA-4. mdpi.com Furthermore, its structural similarity to certain quinolone antibacterial agents has made it a promising starting point for the development of new antibiotics. smolecule.commdpi.com The introduction of the pyrrolidine (B122466) ring system can also enhance properties such as water solubility and the ability to form hydrogen bonds with protein targets, thereby improving the binding affinity of drug candidates. mdpi.com
| Derivative Class | Therapeutic Target/Application |
| Substituted octahydropyrrolo[3,4-b]pyrroles | Histamine (B1213489) H3 Receptor Antagonists acs.orgnih.gov |
| 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles | Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands nih.gov |
| Quinolone Analogues | Antibacterial Agents smolecule.commdpi.com |
| Various Derivatives | Serotonin 5-HT Receptor Agonists, Integrin VLA-4 Antagonists mdpi.com |
| Pyrrolo[3,4-b]quinoline Derivatives | Integrase Inhibitors researchgate.net |
The foundational chemistry of pyrrole (B145914) dates back to 1834, but the exploration of fused pyrrole ring systems like this compound gained momentum in the mid-to-late 20th century. smolecule.com Researchers recognized the potential for enhanced biological activity and synthetic utility in these more complex structures. smolecule.com
A significant turning point in the application of this scaffold came in the early 2000s, as evidenced by a surge in patent literature. smolecule.com Pharmaceutical companies began to systematically investigate this compound derivatives as potential therapeutic agents, particularly in the field of neuroscience. smolecule.comgoogle.com This research led to the discovery of compounds with selective binding properties for targets such as the histamine H3 receptor, which is implicated in a variety of central nervous system disorders. acs.orgnih.govgoogle.com The development of prodrugs, such as this compound N-oxides, further expanded the therapeutic potential of this scaffold. google.com The ongoing refinement of synthetic routes continues to make this valuable scaffold more accessible for the exploration of new and improved drug candidates. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETODIXQMRZKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473357 | |
| Record name | Octahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-00-0 | |
| Record name | Octahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Octahydropyrrolo 3,4 B Pyrroles
Intramolecular Cycloaddition Reactions
Intramolecular cycloadditions are a powerful tool in organic synthesis for constructing cyclic molecules. In the context of octahydropyrrolo[3,4-b]pyrroles, the [3+2] dipolar cycloaddition of azomethine ylides stands out as a particularly efficient strategy. This approach involves the generation of a transient azomethine ylide, which then reacts with a tethered dipolarophile within the same molecule to form the fused pyrrolidine (B122466) rings.
Azomethine ylides are nitrogen-based 1,3-dipoles that are highly reactive intermediates used in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.org Their intramolecular [3+2] cycloaddition is a key method for synthesizing the octahydropyrrolo[3,4-b]pyrrole framework. The generation of these ylides can be accomplished through various methods, often in situ, to be immediately trapped by an internal alkene. wikipedia.orgnih.gov
One effective route involves the reaction of N-alkenyl aldehydes with N-aryl glycines. nih.gov The condensation of these two components generates an azomethine ylide, which subsequently undergoes an intramolecular cycloaddition to yield octahydropyrrolo[3,4-b]pyrroles. nih.gov This method allows for the synthesis of derivatives with various substituents on the aromatic ring, originating from the N-aryl glycine (B1666218). nih.gov
Table 1: Synthesis of Octahydropyrrolo[3,4-b]pyrroles from N-alkenyl aldehydes and N-aryl glycines nih.gov
| Aldehyde Component | N-Aryl Glycine Component | Resulting Product |
| Alkenyl aldehyde 119 | N-aryl glycines 120 | Octahydropyrrolo[3,4-b]pyrroles 121 |
A similar and widely used strategy is the condensation of N-alkenyl aldehydes with various α-amino acids. nih.gov Commonly employed amino acids for this purpose include sarcosine (B1681465), proline, and thioproline. The reaction generates an intermediate azomethine ylide that cyclizes intramolecularly to afford the corresponding polycyclic this compound systems. nih.gov This approach is versatile, providing access to a range of substituted bicyclic compounds. nih.gov
Table 2: Synthesis of Polycyclic Compounds via Condensation of N-alkenyl aldehydes and α-amino acids nih.gov
| Aldehyde Component | α-Amino Acid | Resulting Product(s) |
| N-alkenyl aldehydes 122 | Sarcosine | Polycyclic compound 123 |
| N-alkenyl aldehydes 122 | Thioproline | Polycyclic compound 124 |
| N-alkenyl aldehydes 122 | Proline | Polycyclic compound 124 |
A significant advantage of the intramolecular [3+2] dipolar cycloaddition of azomethine ylides is the potential for high stereoselective control, enabling the formation of specific stereoisomers. wikipedia.org This is crucial for the synthesis of complex molecules with defined three-dimensional structures.
The synthesis of octahydropyrrolo[3,4-b]pyrroles can be performed with high diastereoselectivity and can yield enantiopure products. capes.gov.brnih.gov Through carefully designed synthetic routes, it is possible to achieve stereospecific [3+2] dipolar cycloadditions that result in the formation of a single diastereoisomer. capes.gov.brnih.govacs.org This level of control is paramount for applications where specific stereochemistry is required.
Chiral auxiliaries play a critical role in directing the stereochemical outcome of these cycloaddition reactions. capes.gov.br Perhydro-1,3-benzoxazines, for example, have been successfully employed as chiral auxiliaries to synthesize enantiopure octahydropyrrolo[3,4-b]pyrroles. capes.gov.brnih.govacs.org The condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines leads to the formation of an azomethine ylide. capes.gov.brnih.gov This chiral, non-racemic intermediate then undergoes a highly stereospecific intramolecular cycloaddition to yield the this compound derivative as a single diastereoisomer. capes.gov.brnih.govacs.org The chemical yield of this process can be influenced by reaction conditions such as temperature and the presence of a base. capes.gov.brnih.gov
Table 3: Chiral Auxiliary Mediated Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles capes.gov.brnih.gov
| Reactant 1 | Reactant 2 (Chiral Auxiliary Derivative) | Key Intermediate | Product Outcome |
| N-substituted glycines | Chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines | Azomethine ylide | Single diastereoisomer of this compound |
Stereoselective Control in [3+2] Dipolar Cycloadditions
Cascade and Domino Reactions
Cascade and domino reactions offer a powerful approach to the synthesis of complex molecules like octahydropyrrolo[3,4-b]pyrroles from simple starting materials in a single operation, thereby increasing efficiency and reducing waste.
Hantzsch-type Domino Processes for Polyhydrogenated Pyrrolo[3,4-b]pyrroles
A notable Hantzsch-type domino process has been developed for the synthesis of polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles. This method involves the reaction of N-arylbromomaleimides with aminocrotonic acid esters. nih.govnih.govpreprints.org The reaction proceeds through a highly chemo- and stereoselective domino sequence initiated by either a nucleophilic C-addition or substitution, followed by an intramolecular nucleophilic N-addition. nih.govnih.govpreprints.org This process efficiently constructs the bicyclic core in a single step.
The reaction between various substituted N-arylbromomaleimides and ethyl aminocrotonate demonstrates the versatility of this method. The process is carried out in methanol (B129727) at room temperature, affording the desired polyhydrogenated pyrrolo[3,4-b]pyrrole derivatives in good yields.
| Entry | R¹ (in N-arylbromomaleimide) | Product | Yield (%) |
| 1 | H | Ethyl 6-(4-hydroxyphenyl)-3-methyl-2,4-dioxo-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylate | 75 |
| 2 | 4-CH₃ | Ethyl 6-(4-methoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylate | 80 |
| 3 | 4-OCH₃ | Ethyl 6-(4-ethoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylate | 82 |
| 4 | 4-Cl | Ethyl 6-(4-chlorophenyl)-3-methyl-2,4-dioxo-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylate | 78 |
| 5 | 4-Br | Ethyl 6-(4-bromophenyl)-3-methyl-2,4-dioxo-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylate | 85 |
| 6 | 4-I | Ethyl 6-(4-iodophenyl)-3-methyl-2,4-dioxo-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylate | 83 |
Cyclization/Cycloaddition Cascades for Tricyclic Amines
Cascade reactions involving cyclization and subsequent intramolecular [3+2] cycloaddition of azomethine ylides are a powerful strategy for the stereoselective synthesis of complex tricyclic amines containing the this compound core. rsc.orgnih.govnih.govopenread.academyresearchgate.net This approach involves the condensation of an aldehyde with an α-amino acid ester to generate an azomethine ylide, which then undergoes an intramolecular cycloaddition with a tethered dipolarophile. rsc.orgnih.gov
For instance, the reaction of an aldehyde bearing a tethered alkene with an α-amino acid methyl ester leads to the formation of an ester-stabilized azomethine ylide. This intermediate then reacts with a maleimide (B117702) in a sequential [3+2] cycloaddition. Subsequent chemical transformations, such as reduction and intramolecular lactamization, can then furnish novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org This cascade process allows for the rapid construction of complex polycyclic systems with high stereocontrol. nih.govopenread.academyresearchgate.net
Annulation Strategies
Annulation strategies involve the construction of the second pyrrole (B145914) ring onto a pre-existing pyrrolidine ring, providing a convergent approach to the this compound scaffold.
Intramolecular Amidation and Alkylation Approaches
The formation of the second pyrrolidine ring can be achieved through intramolecular amidation followed by reduction, or via intramolecular alkylation. These strategies typically involve a pyrrolidine precursor bearing a suitable tethered carboxylic acid derivative or an electrophilic center. For example, a pyrrolidine with a side chain containing a carboxylic acid can undergo intramolecular amidation to form a bicyclic lactam. Subsequent reduction of the lactam functionality would then yield the desired this compound. Similarly, a pyrrolidine derivative with a nucleophilic nitrogen and a tethered alkyl halide can undergo intramolecular alkylation to close the second ring.
Condensation and Nucleophilic Addition Reactions
Condensation reactions coupled with intramolecular nucleophilic addition represent another viable annulation strategy. nih.gov This approach often involves a pyrrolidine derivative with functionalities that can undergo an intramolecular condensation to form an iminium ion or a related electrophilic species. Subsequent intramolecular nucleophilic attack by a tethered nucleophile then completes the formation of the bicyclic system. A tandem reaction involving a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation has been reported for the synthesis of functionalized pyrroles, showcasing a similar principle of sequential addition and cyclization. organic-chemistry.org
Paal–Knorr Heterocyclization Contexts
The Paal–Knorr synthesis, a classic method for constructing pyrrole rings, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.orgrgmcet.edu.inorganic-chemistry.org This methodology can be adapted to form the second ring of the this compound system. In this context, a pyrrolidine derivative bearing a 1,4-dicarbonyl moiety in a side chain can be subjected to intramolecular cyclization with a source of ammonia or a primary amine to construct the fused pyrrolidine ring. nih.gov The mechanism involves the formation of a hemiaminal, followed by attack of the nitrogen on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the pyrrole. wikipedia.org While typically used for the synthesis of aromatic pyrroles, modifications of the reaction conditions can potentially lead to the formation of the saturated this compound ring system.
Modern Synthetic Approaches
Modern synthetic chemistry has increasingly focused on developing efficient, environmentally benign, and versatile methods for constructing complex molecular architectures. The synthesis of the this compound scaffold and its derivatives has benefited from these advancements, with contemporary approaches emphasizing metal-free conditions, energy-efficient technologies like microwave irradiation, and the principles of green chemistry.
Metal-Free Conditions
The move away from metal catalysts in organic synthesis is driven by the need to reduce costs, toxicity, and contamination of final products, which is particularly crucial in medicinal chemistry. Metal-free synthesis of pyrrole derivatives has been successfully achieved, providing a foundation for its application to fused systems like octahydropyrrolo[3,4-b]pyrroles.
One notable metal-free approach involves the intermolecular cycloaddition of various amino-ketone derivatives with dialkyl acetylene dicarboxylates. allfordrugs.com This method has been shown to be effective in the presence of surfactants, such as a combination of sodium dodecyl sulphate (SDS) and Triton X-100, using water as the solvent. allfordrugs.com The reaction proceeds efficiently at room temperature or under microwave conditions, yielding polysubstituted pyrroles in good to excellent yields. allfordrugs.com This strategy highlights the potential for constructing the pyrrole core of the this compound system without the need for transition metals.
Key Features of Metal-Free Synthesis:
Avoids Metal Contamination: Eliminates the risk of residual metal impurities in the final product.
Cost-Effective: Reduces reliance on expensive and often rare metal catalysts.
Environmentally Benign: Often utilizes greener solvents like water and avoids hazardous metal waste. allfordrugs.com
The principles of these metal-free reactions, particularly those utilizing cycloaddition pathways, could be adapted for the intramolecular cyclization required to form the bicyclic this compound framework.
Microwave-Assisted Synthesis of Pyrrole Derivatives and Potential for Octahydropyrrolo[3,4-b]pyrroles
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. bohrium.compensoft.net The uniform heating provided by microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including pyrroles and their fused derivatives. bohrium.comnih.gov
Numerous established pyrrole syntheses, such as the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions, have been significantly improved through the application of microwave technology. pensoft.netingentaconnect.com For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be performed efficiently under microwave irradiation, often in the absence of solvents or using green solvents like water. pensoft.netingentaconnect.com These methods have been used to create a wide array of di-, tri-, and tetra-substituted pyrroles. bohrium.com
While direct microwave-assisted synthesis of the parent this compound is not extensively detailed, the potential is evident. The rapid construction of highly substituted and fused pyrrole systems under microwave conditions suggests that intramolecular cyclization strategies to form the bicyclic system would be similarly accelerated. bohrium.combenthamdirect.com For example, a 1,3-dipolar cycloaddition procedure performed without a solvent under microwave irradiation has been used to generate related hexahydropyrrole-fused systems. bohrium.com This demonstrates the applicability of microwave technology for creating the complex, fused ring structure of octahydropyrrolo[3,4-b]pyrroles.
| Reaction Type | Catalyst/Conditions | Key Advantages | Potential for Octahydropyrrolo[3,4-b]pyrroles |
| Paal-Knorr Synthesis | Nano-organocatalyst, aqueous medium, 140 °C | Rapid (20 min), green solvent pensoft.net | Synthesis of pyrrole precursors for subsequent cyclization. |
| Clauson-Kaas Synthesis | [hmim][HSO4] (ionic liquid) | Good yields (83%), short reaction time (10 min) pensoft.net | Formation of N-substituted pyrrole intermediates. |
| 1,3-Dipolar Cycloaddition | Solvent-free | High efficiency for fused systems bohrium.com | Direct formation of the bicyclic pyrrolopyrrole core. |
| Multicomponent Domino | Various catalysts | High atom economy, molecular complexity bohrium.com | One-pot synthesis of complex substituted derivatives. |
Green Chemistry Principles in Synthesis (e.g., Subcritical Water for Related Systems)
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing synthetic strategies. nih.govrsc.org The synthesis of nitrogen-containing heterocycles has benefited greatly from these principles, with a focus on using safer solvents and developing more efficient catalytic systems. semanticscholar.orgmdpi.com
Water, as a non-toxic, inexpensive, and nonflammable solvent, is an ideal medium for green synthesis. mdpi.comresearchgate.net The use of surfactants in water can create micelles that act as microreactors, solubilizing organic substrates and catalyzing reactions like the Paal-Knorr condensation. researchgate.net
A particularly innovative green technology is the use of subcritical water. researchgate.net By heating water under pressure to temperatures between 100°C and its critical point (374°C), its dielectric constant decreases, making it behave like an organic solvent such as methanol or ethanol (B145695). nih.gov This property allows it to dissolve organic compounds and catalyze reactions without the need for hazardous organic solvents. This technique has been successfully applied to the synthesis of the related octahydropyrrolo[3,4-c]pyrrole (B1259266) isomer. In this process, the reaction of N-benzoylthiourea derivatives with α-haloketones in subcritical water at 130°C produced the target compounds in high yields (75-91%) and with significantly shorter reaction times compared to using conventional solvents like acetone. researchgate.net The success of this method for a close isomer strongly suggests its viability for the synthesis of octahydropyrrolo[3,4-b]pyrroles, offering a clean, efficient, and environmentally friendly alternative. researchgate.net
Advantages of Subcritical Water in Synthesis:
Eliminates Organic Solvents: Replaces volatile and often toxic solvents with water. nih.gov
Tunable Properties: The solvent properties of water can be adjusted by changing the temperature. nih.govresearchgate.net
Enhanced Reaction Rates: High temperatures can significantly accelerate reaction kinetics. researchgate.net
Synthesis of this compound Derivatives and Analogues
The core this compound scaffold serves as a template for the development of a wide range of derivatives and analogues with tailored properties. Synthetic efforts are often directed at introducing various substituents onto the bicyclic framework or altering the ring junction to produce isomeric structures.
Substituted Octahydropyrrolo[3,4-b]pyrroles
The functionalization of the this compound system is key to exploring its chemical and biological potential. A significant synthetic achievement in this area is the creation of complex, fused derivatives. One such example is the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org
This synthesis proceeds through a sophisticated cascade reaction. It begins with a [3+2] cycloaddition between an azomethine ylide (generated from an α-amino acid methyl ester and 2-nitrobenzaldehyde) and a maleimide. rsc.org This step initially forms a hexahydropyrrolo[3,4-c]pyrrole intermediate. Subsequent reduction of the nitro group on the benzaldehyde moiety triggers an unexpected intramolecular transamidation, which results in a ring transformation to furnish the thermodynamically more stable hexahydropyrrolo[3,4-b]pyrrole core fused to a quinoline (B57606) ring system. rsc.org This cascade process efficiently builds molecular complexity from simple starting materials.
| Starting Materials | Key Reaction Steps | Final Product |
| α-Amino acid methyl ester | 1. [3+2] Cycloaddition with maleimide | Hexahydropyrrolo[3,4-b]pyrrole-fused quinoline |
| 2-Nitrobenzaldehyde (B1664092) | 2. Reduction of nitro group | |
| Maleimide | 3. Intramolecular lactamization/transamidation |
Ring Junction Variations and Isomeric Forms (e.g., Octahydropyrrolo[3,4-c]pyrrole)
The isomeric scaffold, octahydropyrrolo[3,4-c]pyrrole, where the nitrogen atoms are positioned differently within the bicyclic system, is also of significant interest and has been synthesized through various routes. This structural isomer has been employed as a replacement for piperazine (B1678402) rings in drug discovery research, demonstrating its value as a chemical scaffold. nih.gov
The synthesis of octahydropyrrolo[3,4-c]pyrroles can be achieved through the thermolysis of specific N-phthalimidoaziridines. researchgate.net As mentioned previously, it is also a key intermediate in the cascade synthesis that leads to hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, highlighting the close chemical relationship and potential for interconversion between the two isomeric systems. rsc.org The development of synthetic modulators for neuroscience targets, such as the metabotropic glutamate (B1630785) receptor 1 (mGlu1), has utilized the octahydropyrrolo[3,4-c]pyrrole scaffold, underscoring the importance of accessing these different isomeric forms. nih.gov
The ability to selectively synthesize different ring junction variations is crucial for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the three-dimensional shape and properties of molecules for specific applications.
Preparation of Prodrugs (e.g., N-oxides)
The development of prodrugs is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of biologically active compounds. In the context of this compound derivatives, the formation of N-oxides represents a key approach to generating prodrugs with modified characteristics. These N-oxides are designed to be converted in vivo to the active tertiary amine parent compound, which may exhibit therapeutic activity, for instance, as histamine-3 (H3) receptor antagonists. google.com
The primary synthetic route to this compound N-oxides involves the direct oxidation of the corresponding tertiary nitrogen atom within the bicyclic core. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent for this purpose. The reaction is generally carried out in an inert solvent, such as dichloromethane (DCM), at controlled temperatures, often starting at a reduced temperature (e.g., 0 °C) and gradually warming to room temperature to ensure a controlled reaction progression.
The selection of the oxidizing agent and reaction conditions is crucial to achieve efficient conversion to the N-oxide while minimizing potential side reactions. The progress of the oxidation can be monitored using standard analytical techniques, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of complete consumption of the starting tertiary amine.
Upon completion of the reaction, the desired N-oxide product is typically isolated and purified using conventional methods, including aqueous work-up procedures to remove excess oxidizing agent and byproducts, followed by chromatographic techniques like flash column chromatography to afford the purified prodrug.
The following data table summarizes specific examples of the preparation of this compound N-oxides, detailing the starting materials, oxidizing agents, solvents, and reaction conditions employed in their synthesis.
| Starting Material | Product | Oxidizing Agent | Solvent | Reaction Conditions |
| 2-((3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrol-1-yl)-5-(6-methoxypyridin-3-yl)benzonitrile | 2-((3aR,6aR)-5-methyl-2-oxidooctahydropyrrolo[3,4-b]pyrrol-1-yl)-5-(6-methoxypyridin-3-yl)benzonitrile | m-CPBA | Dichloromethane | 0 °C to room temperature |
| 2-((3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrol-1-yl)-5-(pyridin-3-yl)benzonitrile | 2-((3aR,6aR)-5-methyl-2-oxidooctahydropyrrolo[3,4-b]pyrrol-1-yl)-5-(pyridin-3-yl)benzonitrile | m-CPBA | Dichloromethane | 0 °C to room temperature |
| 5-(6-methoxypyridin-3-yl)-2-((3aR,6aR)-octahydropyrrolo[3,4-b]pyrrol-1-yl)benzonitrile | 5-(6-methoxypyridin-3-yl)-2-((3aR,6aR)-2-oxidooctahydropyrrolo[3,4-b]pyrrol-1-yl)benzonitrile | m-CPBA | Dichloromethane | 0 °C to room temperature |
| 2-((3aR,6aR)-octahydropyrrolo[3,4-b]pyrrol-1-yl)-5-(pyridin-3-yl)benzonitrile | 2-((3aR,6aR)-2-oxidooctahydropyrrolo[3,4-b]pyrrol-1-yl)-5-(pyridin-3-yl)benzonitrile | m-CPBA | Dichloromethane | 0 °C to room temperature |
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of octahydropyrrolo[3,4-b]pyrrole derivatives. Both ¹H and ¹³C NMR spectra offer detailed information regarding the molecular framework and the chemical environment of each atom.
In ¹H NMR analysis of substituted octahydropyrrolo[3,4-b]pyrroles, the chemical shifts (δ) and coupling constants (J) are instrumental. For instance, in one derivative, proton signals have been observed at specific chemical shifts, such as 1.15 ppm (singlet, 3H) and complex multiplets between 1.78 and 3.67 ppm, corresponding to the various protons on the bicyclic ring system. google.comgoogle.com The thorough analysis of ¹H NMR data is crucial for assigning the structural formula to the synthesized compounds. clockss.org
Detailed ¹H NMR data for a representative this compound derivative is presented below:
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Reference |
| CH₃ | 1.15 | s | - | 3H | google.comgoogle.com |
| Ring CH | 1.78-1.88 | m | - | 1H | google.comgoogle.com |
| Ring CH | 2.10 | ddd | 12.49, 6.17, 6.04 | 1H | google.comgoogle.com |
| Ring CH | 3.03 | s | - | 1H | google.comgoogle.com |
| Ring CH₂/CH | 3.24-3.35 | m | - | 5H | google.comgoogle.com |
| Ring CH₂/CH | 3.53 | ddd | 9.23, 6.86, 6.69 | 2H | google.comgoogle.com |
| Ring CH | 3.67 | s | - | 1H | google.comgoogle.com |
| Ar-CH₂ | 4.00 | s | - | 2H | google.com |
This table is interactive and can be sorted by clicking on the headers.
Similarly, ¹³C NMR provides essential information on the carbon skeleton of the molecule. clockss.org
Beyond establishing connectivity, NMR spectroscopy is pivotal in determining the stereochemistry of the this compound core. The magnitude of coupling constants between protons on the fused ring system can indicate their relative orientation. For example, a coupling constant of less than 12 Hz has been used to confirm a cis-configuration of the ring fusion. excli.de
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for more complex stereochemical assignments. acs.org COSY experiments help establish proton-proton coupling networks, while NOESY experiments identify protons that are close in space, providing definitive evidence for the relative stereochemistry of substituents and the ring junction.
X-ray Crystallography for Absolute Stereochemistry
While NMR provides excellent data on relative stereochemistry, X-ray crystallography offers the most definitive method for determining the absolute three-dimensional structure of crystalline this compound derivatives. acs.org This technique has been utilized to unambiguously confirm the molecular structure and stereochemistry of novel compounds in this class. clockss.org
The analysis of single-crystal X-ray diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an exact model of the molecule as it exists in the crystal lattice. acs.org This method was critical in the iterative optimization of DNA gyrase inhibitors, where the crystal structure of the inhibitor bound to the enzyme active site guided further molecular design. researchgate.net Furthermore, powder X-ray diffraction (PXRD) has been used to characterize different polymorphic forms of this compound derivative salts, which is crucial for pharmaceutical development. google.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is employed to determine the molecular weight of this compound compounds and to confirm their elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with high precision, allowing for the validation of the molecular formula. For example, a derivative of this compound with a molecular weight of 430.5 was confirmed by mass spectrometry, showing a peak at m/z 431.5, corresponding to the protonated molecule [M+H]⁺. google.comgoogle.com
Other Spectroscopic Methods (e.g., IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of chemical bonds.
Structures of synthesized compounds in this family have been confirmed by analyzing their IR spectra, with characteristic peaks indicating the presence of specific functional groups. scribd.comresearchgate.net For instance, IR spectra have shown amine stretching vibrations around 3377 cm⁻¹ and imide carbonyl stretching at 1698 cm⁻¹. excli.de
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
| N-H (Amine) | Stretching | 3377, 3341, 3282 | excli.de |
| C=O (Imide) | Stretching | 1781, 1713, 1698 | excli.de |
| C=O (Ester) | Stretching | 1775 | excli.de |
This table is interactive and can be sorted by clicking on the headers.
Structure Activity Relationship Sar Studies of Octahydropyrrolo 3,4 B Pyrroles
Design and Synthesis of Compound Libraries for SAR Elucidation
The systematic exploration of the structure-activity relationships of octahydropyrrolo[3,4-b]pyrrole derivatives is contingent on the strategic design and efficient synthesis of diverse compound libraries. Researchers have employed various synthetic methodologies to generate focused libraries of these compounds, enabling a thorough investigation of how structural modifications influence biological activity.
A common approach involves the use of a common intermediate which is then diversified in the final steps of the synthesis. For instance, a key amine intermediate can be readily converted to a wide array of target amide compounds using established methods, allowing for the exploration of SAR around the amide portion of the molecule. Similarly, variation of the aryl portion can be achieved through nucleophilic aromatic substitution reactions or Buchwald-Hartwig amination reactions with a suitable range of aryl halides.
Another strategy for the synthesis of this compound libraries is through domino reactions. For example, a new synthetic route to polyfunctional hexahydropyrrolo[3,4-b]pyrroles has been developed based on the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This chemo- and stereoselective process involves initial nucleophilic C-addition or substitution followed by an intramolecular nucleophilic addition.
Furthermore, enantiopure octahydropyrrolo[3,4-b]pyrroles can be synthesized via intramolecular [3 + 2] dipolar cycloaddition reactions on chiral perhydro-1,3-benzoxazines. nih.gov This method involves the condensation of N-substituted glycines with a chiral aldehyde to form an azomethine ylide that cyclizes in a stereospecific manner, yielding a single diastereoisomer. nih.gov The ability to produce enantiomerically pure compounds is crucial for investigating the stereochemical aspects of their biological activity.
The generation of diverse libraries of this compound derivatives through these and other synthetic strategies is a cornerstone of SAR studies, providing the necessary chemical matter to probe the intricate relationships between molecular structure and biological function.
Impact of Substituents on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents. SAR studies have demonstrated that even minor changes to the substitution pattern can lead to profound differences in potency, selectivity, and pharmacokinetic properties.
Positional and Electronic Effects
The position and electronic properties of substituents on the this compound scaffold play a critical role in determining biological activity. For example, in a series of negative allosteric modulators of the mGlu1 receptor, the direct replacement of a piperazine (B1678402) ring with the octahydropyrrolo[3,4-c]pyrrole (B1259266) group resulted in a more than seven-fold increase in potency. nih.gov However, subsequent modifications to the amide group revealed a steep SAR, with many analogs exhibiting significantly weaker antagonism or complete inactivity. nih.gov
The electronic nature of substituents can also have a pronounced effect. For instance, the introduction of electron-withdrawing groups can alter the charge distribution within the molecule, potentially influencing receptor binding interactions. Conversely, electron-donating groups can enhance or diminish activity depending on the specific target and binding pocket environment. The exploration of various aryl and heteroaryl substituents has been a key strategy in optimizing the activity of this class of compounds. nih.gov
The following table illustrates the impact of different substituents on the mGlu1 inhibitory activity of a series of octahydropyrrolo[3,4-c]pyrrole derivatives. nih.gov
| Compound | R1 Group | R2 Group | mGlu1 IC50 (nM) |
|---|---|---|---|
| 8 | 1-Adamantyl | 2-Pyridyl | 85 |
| 26 | 1-Adamantyl | 4-Fluorophenyl | 669 |
| 27 | 1-Adamantyl | 4-Chlorophenyl | 93 |
| 28 | 1-Adamantyl | 4-Methylphenyl | 478 |
| 30 | 1-Adamantyl | 4-Methoxyphenyl | 185 |
| 34 | 1-Adamantyl | 2-Pyrimidinyl | 553 |
| 38 | 2-Azaspiro[4.4]nonane | 2-Pyridyl | 297 |
| 40 | 2-Azaspiro[3.3]heptane | 2-Pyridyl | 364 |
Steric Hindrance Considerations
Steric hindrance is another critical factor influencing the biological activity of octahydropyrrolo[3,4-b]pyrroles. The size and spatial arrangement of substituents can either promote or hinder the optimal binding of the molecule to its target receptor.
However, the introduction of certain bulky groups can also lead to a decrease in activity, likely due to steric clashes with the receptor. A study on pyrrole (B145914) derivatives as cholinesterase inhibitors explored the influence of both electronic effects and steric hindrance. drugbank.com The findings from such studies can often be extrapolated to other pyrrole-containing scaffolds like this compound, providing a rationale for the design of new analogs with improved potency and selectivity.
The interplay between steric and electronic effects is often complex, and a systematic approach to modifying substituents is necessary to deconvolute these factors and establish a clear SAR.
Stereochemical Influence on Receptor Binding and Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological targets. For this compound derivatives, which possess multiple stereocenters, the specific stereoisomer can have a profound impact on receptor binding and efficacy.
Enantiomeric and Diastereomeric Relationships in Activity
Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological activities. One enantiomer may be highly active, while the other may be less active or even inactive. In some cases, one enantiomer may produce the desired therapeutic effect, while the other is responsible for undesirable side effects. Similarly, diastereomers, which are stereoisomers that are not mirror images, can also display distinct biological profiles.
The synthesis of enantiomerically pure octahydropyrrolo[3,4-b]pyrroles is therefore a critical step in understanding their SAR. A novel synthetic method that yields enantiopure octahydropyrrolo[3,4-b]pyrroles through a stereospecific intramolecular [3 + 2] dipolar cycloaddition has been developed. nih.gov This method produces a single diastereoisomer, providing access to stereochemically defined compounds for biological evaluation. nih.gov
While direct comparative studies on the biological activity of different enantiomers and diastereomers of this compound are not extensively detailed in the provided search results, the ability to synthesize stereochemically pure versions of this scaffold is a crucial prerequisite for such investigations. It is a well-established principle in medicinal chemistry that the biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, the evaluation of individual stereoisomers of this compound derivatives is essential for identifying the optimal configuration for receptor binding and for developing safe and effective therapeutic agents.
Bioisosteric Replacements and Analogous Ring Systems
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound. This approach involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters.
The octahydropyrrolo[3,4-c]pyrrole scaffold itself has been successfully employed as a bioisosteric replacement for a piperazine ring. nih.gov In the development of mGlu1 negative allosteric modulators, the substitution of a piperazine core with the octahydropyrrolo[3,4-c]pyrrole ring system led to a significant increase in potency. nih.gov This highlights the utility of the octahydropyrrolo[3,4-c]pyrrole scaffold as a valuable building block in drug design.
The concept of bioisosterism can be further extended to the exploration of analogous ring systems. By replacing the this compound core with other bicyclic or heterocyclic scaffolds, medicinal chemists can explore new chemical space and potentially discover novel compounds with improved drug-like properties. The choice of a suitable bioisostere depends on a variety of factors, including the desired physicochemical properties and the specific requirements of the biological target.
The following table provides examples of common bioisosteric replacements for various functional groups, which can be applied in the design of novel this compound analogs.
| Original Group | Bioisosteric Replacement(s) |
|---|---|
| -CH3 | -NH2, -OH, -F, -Cl |
| -Cl | -Br, -CF3, -CN |
| -CH2- | -NH-, -O-, -S- |
| Phenyl | Pyridyl, Thienyl, Furan |
| -C=C- | -C≡C-, -S-, -O- |
| Carboxylic Acid | Tetrazole, Sulfonamide, Hydroxamic Acid |
| Amide | Reverse Amide, Ester, Ketone, Sulfonamide |
Comparison with Piperazine Bioisosteres
The this compound core has been investigated as a bioisosteric replacement for the more flexible piperazine ring, a common scaffold in drug discovery. Bioisosteres are chemical substituents that can be interchanged without substantially altering the biological activity of a molecule. However, replacing the flexible piperazine with the rigid, fused ring system of this compound can lead to significant changes in pharmacological activity, providing valuable SAR insights.
One notable study explored this bioisosteric replacement in a series of ligands targeting the sigma-2 receptor (σ2R). nih.govacs.org In this research, a lead compound containing a piperazine moiety was modified by substituting the piperazine with various diazaspiro, bridged, and fused ring systems, including the this compound core. nih.gov
The results indicated that this specific substitution was detrimental to the binding affinity at the σ2R. nih.govacs.org The compound incorporating the this compound scaffold displayed a significantly lower affinity for the σ2R compared to the original piperazine-containing compound and other analogues. nih.govacs.org This loss in affinity suggests that the conformational rigidity of the this compound system, and the specific orientation of its nitrogen atoms and substituents, does not align favorably with the binding site of the σ2R in this particular chemical series. nih.gov While the piperazine ring can adopt multiple conformations to optimize its interaction with a receptor, the this compound scaffold is locked in a specific shape, which in this case, was not optimal for binding. nih.gov
| Compound | Core Structure | σ2R Binding Affinity (Ki, nM) |
|---|---|---|
| Lead Compound | Piperazine | Potent (Specific value not detailed in source) |
| Analog 2s | This compound | > 10,000 |
| Analog 2t | Homopiperazine | 4 |
| Analog 2r | 2,5-Diazabicyclo[2.2.1]heptane | 15 |
Data sourced from a study on sigma-2 receptor ligands. nih.gov
Other Diazabicycloalkane Systems (e.g., 3,6-Diazabicyclo[3.2.0]heptanes)
The SAR of this compound can also be contextualized by comparing it to other conformationally restricted diazabicycloalkane systems. lifechemicals.com These scaffolds are employed by medicinal chemists to explore specific regions of chemical space by presenting nitrogen atoms and their substituents in precise spatial arrangements. lifechemicals.com
For instance, the 3,6-diazabicyclo[3.2.0]heptane system has been successfully used to develop potent and selective agonists for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net SAR studies on this scaffold revealed that stereochemistry and the point of attachment of a pyridinyl ring system had a profound impact on receptor selectivity and functional activity. researchgate.net
In the previously mentioned study on σ2R ligands, the this compound analogue was compared with other bridged diazabicycloalkane systems. nih.gov Notably, the 2,5-diazabicyclo[2.2.1]heptane analogue retained a high affinity for the σ2R (Ki = 15 nM), in stark contrast to the this compound analogue (Ki > 10,000 nM). nih.gov
This highlights a critical SAR principle: even among rigid bicyclic diamines, subtle differences in the core scaffold's geometry, size, and the relative orientation of the nitrogen atoms can lead to dramatic differences in biological activity. The 2,5-diazabicyclo[2.2.1]heptane core presents its nitrogen substituents with a different vector and distance compared to the fused this compound system. This specific geometry was well-tolerated by the σ2R binding site, whereas the geometry of the this compound was not. nih.gov
While direct comparative SAR studies of this compound and 3,6-diazabicyclo[3.2.0]heptane at the same biological target are not extensively documented, their distinct structures imply they will confer different properties. The fused 5-5 ring system of this compound differs significantly from the fused 5-4 ring system of 3,6-diazabicyclo[3.2.0]heptane, leading to unique bond angles and spatial arrangements. The choice between these and other diazabicycloalkane scaffolds allows for a fine-tuning of a molecule's three-dimensional shape to achieve optimal interactions with a specific biological target.
| Core Structure | Ring System | σ2R Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | Fused 5-5 | > 10,000 |
| 2,5-Diazabicyclo[2.2.1]heptane | Bridged 6-membered (aza-norbornane) | 15 |
Data sourced from a study on sigma-2 receptor ligands. nih.gov
Pharmacological and Biological Research Applications of Octahydropyrrolo 3,4 B Pyrroles
Modulation of G Protein-Coupled Receptors (GPCRs)
Derivatives of the octahydropyrrolo[3,4-b]pyrrole core and its isomers have been investigated for their ability to interact with GPCRs, a large family of receptors integral to cellular signaling and prominent as therapeutic drug targets. Research has focused on their potential as antagonists for histamine (B1213489) receptors and as allosteric modulators for glutamate (B1630785) receptors.
The histamine H3 receptor (H3R) is a presynaptic GPCR found predominantly in the central nervous system. wikipedia.org It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. patsnap.com Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgnih.gov Antagonists of the H3 receptor block these inhibitory effects, leading to increased levels of histamine and other neurotransmitters in the brain, which underlies their therapeutic potential. patsnap.comnih.gov
The mechanism of action for H3 receptor antagonists involves competitive binding to the receptor, thereby preventing its activation by histamine. patsnap.com Many compounds in this class also act as inverse agonists, which means they inhibit the receptor's constitutive activity—a baseline level of signaling that occurs even without an agonist present. nih.govrxlist.com This dual action leads to a robust increase in histaminergic neurotransmission. patsnap.comrxlist.com
The potency of these antagonists is quantified by their receptor binding affinity, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and greater potency. While specific binding affinity data for this compound derivatives as H3 antagonists are not detailed in the available literature, research on other H3 antagonists illustrates the high affinities that are often targeted in drug discovery programs.
Table 1: Example Binding Affinities of Known Histamine H3 Receptor Antagonists This table provides illustrative data for well-characterized H3 antagonists and does not represent compounds from the this compound class.
| Compound | H3 Receptor Binding Affinity (Kᵢ, nM) |
|---|---|
| Pitolisant | 1-5 |
| Ciproxifan | ~2 |
| ABT-239 | ~1 |
A critical aspect of developing H3 receptor antagonists is ensuring high selectivity over the other three histamine receptor subtypes (H1, H2, and H4). The H1 and H2 receptors have well-known functions in the periphery related to allergic responses and gastric acid secretion, respectively. wikipedia.org Cross-reactivity with these receptors could lead to undesirable side effects. Therefore, a high selectivity ratio (Kᵢ at H1/H2/H4 vs. Kᵢ at H3) is a key objective in the design of these compounds. For example, some advanced H3 antagonists show over 200-fold selectivity for the H3 receptor compared to other histamine receptor subtypes. nih.gov
Table 2: Example Selectivity Profiles of Histamine H3 Receptor Antagonists This table provides illustrative data and does not represent compounds from the this compound class.
| Compound | H3 Kᵢ (nM) | H1 Kᵢ (nM) | H2 Kᵢ (nM) | Selectivity Ratio (H1/H3) | Selectivity Ratio (H2/H3) |
|---|---|---|---|---|---|
| Pitolisant | ~2 | >1000 | >1000 | >500 | >500 |
| Ciproxifan | ~2 | ~400 | >1000 | ~200 | >500 |
By increasing the brain levels of histamine, acetylcholine, and dopamine, H3 receptor antagonists have significant therapeutic potential for various neurological and psychiatric disorders. nih.gov
Cognitive Function: The enhancement of acetylcholine and dopamine release in brain regions like the hippocampus and prefrontal cortex is a key mechanism for improving cognitive processes. wikipedia.orgnih.gov This has made H3 antagonists attractive candidates for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.gov
ADHD: The ability of H3 antagonists to promote wakefulness and enhance the release of dopamine and norepinephrine provides a strong rationale for their investigation in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). nih.govyoutube.com
Motion Sickness: While less explored, the histaminergic system is known to be involved in the vestibular system, which is central to motion sickness. Modulation of this system via H3 antagonism could potentially offer a therapeutic avenue.
In contrast to the direct antagonism of H3 receptors, a different therapeutic strategy involves the allosteric modulation of receptors. Research has shown that derivatives of the isomeric octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold are effective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1). nih.gov NAMs bind to a site on the receptor distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, glutamate. This binding event reduces the receptor's response to glutamate. nih.gov
The mGlu1 receptor is a GPCR that plays a crucial role in excitatory neurotransmission in the CNS. nih.gov Its dysfunction has been linked to a variety of CNS disorders. The development of selective mGlu1 NAMs has been an active area of research. nih.gov
The octahydropyrrolo[3,4-c]pyrrole scaffold was specifically investigated as a promising chemotype for novel mGlu1 NAMs. nih.gov It was chosen as an isosteric replacement for a piperazine (B1678402) ring found in an initial hit compound, a common strategy in drug design to improve properties. nih.gov The development of a series of compounds based on this scaffold led to the identification of potent and selective mGlu1 NAMs. nih.gov For instance, direct replacement of the piperazine ring with the octahydropyrrolo[3,4-c]pyrrole group in one series resulted in a compound that was over sevenfold more potent against human mGlu1. nih.gov This line of research demonstrates the utility of the octahydropyrrolo[3,4-c]pyrrole core in designing drug-like small molecules that interact with CNS targets. nih.gov
Table 3: Activity of an Octahydropyrrolo[3,4-c]pyrrole Derivative as an mGlu1 NAM
| Compound Series | Scaffold | hmGlu1 IC₅₀ (nM) |
|---|---|---|
| Initial Hit | Piperazine-based | 1500 |
| Optimized Compound | Octahydropyrrolo[3,4-c]pyrrole-based | 210 |
Data adapted from research on mGlu1 negative allosteric modulators. nih.gov
Orexin (B13118510) Receptor Antagonism (OX1R, OX2R) (Octahydropyrrolo[3,4-c]pyrrole series)
The octahydropyrrolo[3,4-c]pyrrole scaffold has been identified as a valuable chemotype for the development of antagonists for central nervous system (CNS) targets, including orexin receptors. nih.gov The orexin system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of the sleep-wake cycle. psychiatrictimes.com Antagonism of these receptors is a therapeutic strategy for the treatment of insomnia. Researchers have synthesized and evaluated a series of octahydropyrrolo[3,4-c]pyrrole derivatives, leading to the discovery of both dual and selective orexin receptor antagonists. nih.govnih.gov
Dual Orexin Receptor Antagonists (DORAs)
Dual orexin receptor antagonists (DORAs) act by blocking both OX1 and OX2 receptors, which helps in reducing wakefulness and promoting sleep. psychiatrictimes.comfrontiersin.org A series of novel substituted octahydropyrrolo[3,4-c]pyrroles were synthesized and assessed for their activity as dual antagonists for orexin 1 and 2 receptors (OX₁ & ₂ R). nih.gov This research effort aimed to identify compounds that could effectively treat insomnia by targeting the orexin system. nih.govresearcher.life Through structure-activity relationship (SAR) studies, researchers optimized the core scaffold to enhance potency and pharmacokinetic properties. For instance, compound 14l from one study emerged as a potent dual orexin receptor antagonist with suitable pharmacokinetic characteristics for further investigation. nih.gov DORAs represent a modern approach to insomnia treatment, moving away from general sedation (like benzodiazepines) to a targeted regulation of the brain's arousal systems. psychiatrictimes.comfrontiersin.org
Research in Sleep-Wake Cycle Regulation and Insomnia Treatment
The development of octahydropyrrolo[3,4-c]pyrrole-based orexin antagonists is directly linked to research into regulating the sleep-wake cycle for insomnia treatment. nih.govnih.gov Insomnia is often characterized by a state of hyperarousal, which the orexin system plays a significant role in maintaining. psychiatrictimes.com By antagonizing orexin receptors, these compounds can reduce this hyperarousal, facilitating the transition to sleep and improving sleep maintenance. psychiatrictimes.com Preclinical studies have demonstrated the efficacy of these antagonists. For example, selective orexin-2 antagonists from the octahydropyrrolo[3,4-c]pyrrole series were shown to promote sleep in rat models. nih.gov Further electroencephalogram (EEG) studies with the DORA compound 14l showed sleep-promoting effects comparable to the approved drug Suvorexant. nih.gov This line of research has been successful, leading to the identification of a clinical candidate, JNJ-42847922, for the treatment of primary insomnia. nih.gov
Nicotinic Acetylcholine Receptor (nAChR) Ligands (Octahydropyrrolo[3,4-c]pyrrole series)
The octahydropyrrolo[3,4-c]pyrrole core has been effectively utilized as a diamine scaffold to construct high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs). nih.govacs.orgresearchgate.net These ligand-gated ion channels are implicated in various cognitive processes and are therapeutic targets for several neurological and psychiatric disorders. nih.gov The versatility of the scaffold allows for the development of ligands with high selectivity for different nAChR subtypes, particularly the α4β2 and α7 subtypes, through specific substitution patterns. nih.govacs.org
α4β2 and α7 Subtype Selectivity and Substitution Effects
Research has demonstrated that simple substitutions on the 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole framework can dramatically switch selectivity between the α4β2 and α7 nAChR subtypes. nih.govacs.orgacs.org This provides valuable insights into the differing ligand-binding domains of these receptors. acs.org
Key findings on substitution effects include:
N-methylation: Methylation of the pyrrolidine (B122466) nitrogen tends to decrease affinity for the α4β2 receptor while maintaining or sometimes enhancing affinity for the α7 receptor. acs.org
Pyridine (B92270) Ring Substitution:
Substitutions at the 5-position of the pyridine ring, such as a 5-methoxy group, favor high selectivity for the α4β2 subtype. Larger substituents in this position further increase this selectivity while attenuating α7 binding. acs.org
Conversely, substitution at the 6-position of the pyridine ring, such as a 6-phenyl group, enhances affinity for the α7 nAChR while decreasing α4β2 affinity. acs.org
The combination of these substitution patterns can lead to highly selective compounds. For example, a compound with a 6-phenyl substitution and N-methylation can shift selectivity from being 400-fold in favor of α4β2 to approximately 2900-fold in favor of α7. acs.org This tunability makes the scaffold a powerful tool in nAChR research.
Implications for Neurotransmission Modulation
Ligands that selectively target nAChR subtypes have significant implications for modulating neurotransmission. The α4β2 nAChR, being the major subtype in the brain, is involved in processes like learning, memory, and attention, and its dysfunction is linked to conditions such as nicotine (B1678760) addiction and Alzheimer's disease. nih.govnih.gov Selective α4β2 agonists and partial agonists are explored for therapeutic potential as antidepressants and smoking cessation aids. nih.gov The α7 nAChR is also a key target for cognitive enhancement and has been implicated in schizophrenia and inflammatory processes. nih.gov The ability to create highly selective agonists or antagonists using the octahydropyrrolo[3,4-c]pyrrole scaffold allows researchers to probe the specific roles of these receptor subtypes in the brain and develop targeted therapies with potentially fewer side effects. nih.govacs.org
Sigma-2 Receptor (σ2R) Ligand Evaluation
The sigma-2 receptor (σ2R), now identified as TMEM97, is a protein of growing interest in cell biology and as a potential therapeutic target. In a study focused on developing novel σ2R ligands, researchers synthesized and evaluated a series of compounds containing various diazacycloalkane cores as bioisosteres for a piperazine moiety in a lead compound. mdpi.com
Within this research, the fused this compound ring system was one of the scaffolds evaluated. mdpi.com Radioligand binding assays were conducted using rat liver homogenates to determine the binding affinity for the σ2R. The results indicated that replacing the original piperazine moiety with the this compound analog led to a low affinity for the sigma-2 receptor. mdpi.com This particular modification resulted in a loss of binding affinity, suggesting that the structural and conformational properties of the this compound scaffold are not optimal for high-affinity interaction with the σ2R binding site in the context of the investigated chemical series. mdpi.com
Based on a thorough review of the available research, there is limited specific data corresponding to the biological and pharmacological applications of the precise chemical compound This compound for the topics outlined. The majority of published research focuses on the closely related isomer, octahydropyrrolo[3,4-c]pyrrole, or on the broader class of pyrrole (B145914) derivatives.
Therefore, it is not possible to provide a detailed, evidence-based article on the antibacterial, antifungal, antimycobacterial, anticancer, and neuroprotective research applications that focuses solely on the this compound scaffold as requested. The synthesis of hybrid derivatives, such as pyrrolo[3,4-b]quinolines, has been noted in the context of creating new molecules to combat antimicrobial resistance, but this represents a different class of compounds from the core subject. nih.gov
Further research specifically targeting the this compound isomer is required to delineate its pharmacological and biological profile in these areas.
General Enzyme and Receptor Modulation
The octahydropyrrolo[3,4-c]pyrrole scaffold has been identified as a versatile chemotype in the development of drug-like small molecules that interact with a variety of central nervous system (CNS) targets. nih.gov This core structure is often utilized as a bioisosteric replacement for a piperazine ring, which can lead to improved potency and selectivity for various enzymes and receptors. nih.gov
Derivatives of octahydropyrrolo[3,4-c]pyrrole have been extensively studied as modulators of several key receptors in the CNS.
Metabotropic Glutamate Receptor 1 (mGlu1):
Research has demonstrated that octahydropyrrolo[3,4-c]pyrrole derivatives can act as potent and selective negative allosteric modulators (NAMs) of the mGlu1 receptor. nih.gov In one study, the direct replacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole group in a known mGlu1 NAM resulted in a more than seven-fold increase in potency against human mGlu1. nih.gov The resulting compound, 8 , exhibited an IC50 of 4.28 nM for human mGlu1. nih.gov Further structure-activity relationship (SAR) studies led to the development of even more potent analogs, such as compound 38 , with an IC50 of 2.41 nM. nih.gov
Interactive Data Table: mGlu1 Negative Allosteric Modulators
| Compound | mGlu1 IC50 (nM) |
| 8 | 4.28 |
| 26 | 4.96 |
| 27 | 4.53 |
| 28 | 4.44 |
| 30 | 4.55 |
| 34 | 3.39 |
| 38 | 2.41 |
| 40 | 3.73 |
Data sourced from: Bioorganic & Medicinal Chemistry Letters nih.gov
Nicotinic Acetylcholine Receptors (nAChRs):
The octahydropyrrolo[3,4-c]pyrrole scaffold has also been employed in the design of ligands for nicotinic acetylcholine receptors. A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been synthesized and shown to have a high affinity for both α4β2 and α7 nAChR subtypes. nih.gov Simple substitutions on this scaffold have been found to effectively switch the selectivity between these two receptor subtypes, providing valuable insights into the differences in their ligand-binding domains. nih.gov
Other CNS Receptors:
The versatility of the N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype is further highlighted by its application in developing ligands for other CNS targets, including:
Muscarinic acetylcholine receptor M1 nih.gov
Orexin receptor type 2 nih.gov
Cannabinoid receptor type 1 nih.gov
In addition to receptor modulation, octahydropyrrolo[3,4-c]pyrrole derivatives have been evaluated for their effects on enzymes, particularly those involved in drug metabolism.
Cytochrome P450 (CYP) Inhibition:
As part of the drug development process, key compounds are often profiled for their potential to cause drug-drug interactions by inhibiting cytochrome P450 enzymes. Several octahydropyrrolo[3,4-c]pyrrole-based mGlu1 NAMs were tested for their inhibitory activity against various CYP isoforms. For instance, compound 8 was found to be a moderate inhibitor of CYP3A4, an enzyme responsible for the metabolism of a large number of clinically used drugs. nih.gov However, further optimization led to the discovery of compound 38 , which showed no measurable inhibition of major CYP isoforms up to a concentration of 30 μM, indicating a lower potential for drug-drug interactions. nih.gov This improvement was attributed to a reduction in the compound's lipophilicity. nih.gov
Interactive Data Table: Cytochrome P450 Inhibition of Octahydropyrrolo[3,4-c]pyrrole Derivatives
| Compound | CYP3A4 IC50 (μM) | CYP2C9 IC50 (μM) | CYP2D6 IC50 (μM) | CYP1A2 IC50 (μM) |
| 8 | 6.2 | >30 | 24.3 | >30 |
| 38 | >30 | >30 | >30 | >30 |
Data sourced from: Bioorganic & Medicinal Chemistry Letters nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. For instance, DFT calculations have been employed to study the structural parameters and aromaticity of various pyrrole (B145914) derivatives. researchgate.net
DFT calculations are instrumental in elucidating the intricate details of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates and, crucially, the high-energy transition states that govern reaction rates and pathways. This theoretical approach has been successfully applied to understand complex reaction mechanisms in heterocyclic chemistry, such as the Paal–Knorr pyrrole synthesis, by comparing different potential pathways like hemiaminal versus enamine cyclization. researchgate.net
In the context of synthesizing the octahydropyrrolo[3,4-b]pyrrole core, often achieved through cycloaddition reactions, DFT can confirm the proposed mechanism. For example, in 1,3-dipolar cycloadditions, a common strategy for constructing five-membered rings, DFT is used to:
Model Reaction Pathways: Trace the geometric and energetic changes as reactants evolve into products. mdpi.comresearchgate.net
Locate Transition States: Identify the precise geometry of the transition state and calculate its energy, which corresponds to the activation energy barrier of the reaction. acs.orgpku.edu.cn
Analyze Intermediates: Determine the stability of any intermediates formed during the reaction sequence.
These calculations can validate whether a reaction proceeds through a concerted or stepwise mechanism, providing a detailed, atomistic understanding that is often difficult to obtain through experimental means alone. researchgate.netmdpi.com
Many synthetic routes to this compound derivatives, such as intramolecular 1,3-dipolar cycloadditions, can generate multiple stereocenters. nih.gov Predicting and controlling the stereochemical outcome is paramount for developing enantiomerically pure therapeutic agents. DFT calculations serve as a powerful predictive tool for assessing stereochemical fidelity.
By calculating the energies of the different possible transition states leading to various stereoisomers (diastereomers and enantiomers), chemists can predict which product is thermodynamically or kinetically favored. nih.gov For example, in the synthesis of substituted pyrrolidines, conformational factors that control diastereoselectivity can be analyzed using computational models to rationalize the preference for cis or trans products. nih.gov This predictive capability allows for the rational design of chiral catalysts or substrates to favor the formation of a single, desired stereoisomer, thereby ensuring high stereochemical fidelity in the synthesis of complex molecules.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, interacts with a macromolecular target, typically a protein. These methods are fundamental in structure-based drug design. nih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For derivatives of this compound, docking simulations can screen potential biological targets and provide an initial model of the binding mode. This process helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comresearchgate.net
Following docking, molecular dynamics (MD) simulations are employed to provide a more dynamic and realistic picture of the ligand-protein complex. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to:
Assess the stability of the docked pose.
Observe conformational changes in both the ligand and the protein upon binding.
Predict the "active conformation" of the ligand, which is the specific shape it adopts within the binding site.
Calculate the binding free energy, which provides a quantitative estimate of the ligand's affinity for the target. nih.govresearchgate.net
Studies on related pyrrole-based scaffolds have successfully used these methods to understand their inhibitory mechanisms against various protein targets, such as kinases and histone demethylases. mdpi.comnih.govresearchgate.netrsc.org
A key output of docking and MD simulations is the detailed map of interactions between the ligand and individual amino acid residues in the protein's binding pocket. researchgate.net This information is critical for understanding the structural basis of molecular recognition and for designing more potent and selective inhibitors.
Simulations can reveal:
Hydrogen Bonding: Identifying which amino acid residues act as hydrogen bond donors or acceptors with the this compound core or its substituents.
Hydrophobic Interactions: Pinpointing nonpolar residues that form favorable contacts with hydrophobic regions of the ligand.
Electrostatic Interactions: Highlighting charged residues that interact with polar or charged functionalities on the ligand.
For instance, in studies of pyrrolo[2,3-d]pyrimidine inhibitors, simulations identified key interactions with specific residues in the hinge region of a kinase, explaining the compound's inhibitory capacity. mdpi.comnih.gov By understanding the role of specific amino acids, medicinal chemists can modify the this compound scaffold to enhance interactions with key residues, thereby improving binding affinity and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. fiveable.meslideshare.netpharmacologymentor.com This method is a cornerstone of medicinal chemistry for predicting the activity of new, unsynthesized molecules and optimizing lead compounds. rsc.orgworldscientific.com
The development of a QSAR model for a series of this compound derivatives would typically involve the following steps:
| Step | Description |
| 1. Data Set Preparation | A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. nih.gov |
| 2. Descriptor Calculation | A large number of numerical descriptors representing various physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated for each molecule in the series. pharmacologymentor.com |
| 3. Model Building | Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a subset of the calculated descriptors to the observed biological activity. tandfonline.com |
| 4. Model Validation | The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. |
Once a validated QSAR model is established, it can be used to predict the biological activity of novel this compound derivatives before they are synthesized. This in silico screening prioritizes the most promising candidates for synthesis and testing, thereby saving time and resources in the drug discovery process. imist.ma QSAR studies are widely applied to various classes of heterocyclic compounds to guide the design of more potent therapeutic agents. goodreads.comresearchgate.net
Prediction of Pharmacokinetic Properties
In modern drug discovery, the evaluation of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical step. Computational, or in silico, methods are invaluable for predicting these properties early in the development process, allowing for the prioritization of candidates with favorable characteristics and reducing the reliance on costly and time-consuming experimental assays. mdpi.comnih.gov These predictive models utilize a molecule's structural and physicochemical features to estimate its behavior in vivo. For compounds intended to act on the central nervous system (CNS), two properties are of particular importance: the extent to which a compound binds to plasma proteins and its ability to cross the blood-brain barrier. nih.gov
While specific computational studies predicting the pharmacokinetic properties of this compound are not extensively available in the public domain, research on the closely related isomer, Octahydropyrrolo[3,4-c]pyrrole (B1259266), provides significant insights. A series of negative allosteric modulators (NAMs) of the mGlu1 receptor based on the Octahydropyrrolo[3,4-c]pyrrole scaffold have been synthesized and characterized, including assessments of their plasma protein binding and brain tissue binding, which serve as proxies for brain penetration. nih.gov These findings illustrate the type of computational and theoretical considerations applied to this class of compounds.
Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic profile, influencing its distribution, half-life, and the concentration of free compound available to exert a pharmacological effect. biorxiv.orgnih.gov Only the unbound fraction of a drug is generally able to diffuse across membranes and interact with its target. biorxiv.org High PPB can limit the amount of drug available, affecting its efficacy. nih.gov
Computational prediction of PPB is typically achieved using Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models correlate a compound's physicochemical descriptors, such as its lipophilicity (logP or logD), with experimentally determined binding data to create predictive algorithms. nih.gov
In a study of Octahydropyrrolo[3,4-c]pyrrole derivatives, the propensity of several compounds to bind non-specifically to rat plasma proteins was examined. nih.gov It was observed that the measured fraction of unbound compound in rat plasma generally tracked with the calculated logP values, with more lipophilic compounds being more highly bound. nih.gov This relationship is a cornerstone of PPB prediction. The data for selected compounds from this series are presented below, where "Fu" represents the fraction unbound. A lower Fu value indicates higher plasma protein binding.
| Compound | Calculated logP | Fraction Unbound (Fu) in Rat Plasma |
|---|---|---|
| Compound 8 | 2.0 | 0.43 |
| Compound 20 | 2.6 | 0.20 |
| Compound 26 | 3.2 | 0.31 |
| Compound 38 | 2.2 | 0.40 |
| VU0469650 | 3.1 | 0.038 |
For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. The BBB is a highly selective barrier that protects the brain from circulating substances. nih.gov Predicting a molecule's ability to penetrate this barrier is a complex task that involves assessing passive diffusion potential and interactions with active transport systems. frontiersin.org
In silico models for BBB penetration often use descriptors like molecular size, polar surface area (PSA), hydrogen bonding capacity, and lipophilicity. frontiersin.orgarxiv.org The general rule is that smaller, more lipophilic molecules with a lower polar surface area and fewer hydrogen bond donors are more likely to cross the BBB via passive diffusion. frontiersin.org
In the investigation of Octahydropyrrolo[3,4-c]pyrrole derivatives for CNS disorders, promising compounds were further profiled by measuring their binding to rat brain homogenates. nih.gov The fraction of unbound compound in brain homogenates (Fu, brain) serves as an important indicator of brain penetration and the availability of the compound to interact with its CNS target. nih.gov Gratifyingly, key compounds in the series exhibited a greater fraction unbound in rat brain homogenates compared to a reference compound, indicating favorable brain penetration characteristics. nih.gov
| Compound | Fraction Unbound (Fu) in Rat Brain Homogenate |
|---|---|
| Compound 8 | 0.061 |
| Compound 38 | 0.063 |
| VU0469650 | 0.016 |
These studies on a related scaffold underscore how computational predictions and subsequent experimental assays are used to optimize the pharmacokinetic properties of the broader class of octahydropyrrolopyrroles for potential CNS applications. nih.gov
Pharmacokinetic and Drug Metabolism Studies
In Vivo Pharmacokinetic Profiling
In vivo studies in animal models and humans are essential to understand how octahydropyrrolo[3,4-b]pyrrole-based compounds are absorbed, distributed, and eliminated in a whole organism.
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for orally active drugs. Research into derivatives of the this compound scaffold has shown promising results in this area.
One of the first reported series, the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, was developed as potent histamine (B1213489) H3 receptor antagonists. A key example from this series, compound 17a , demonstrated an excellent pharmacokinetic profile in rats, with an oral bioavailability of 39%. nih.gov
Further development led to compounds like ABT-288 (2-[4'-((3aR,6aR)-5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl)-biphenyl-4-yl]-2H-pyridazin-3-one), another potent and selective histamine H3 receptor antagonist. Preclinical studies with ABT-288 also showed good oral bioavailability, ranging from 37% to 66% in rats. nih.gov
The elimination half-life (t½) of a drug is the time it takes for the plasma concentration of the drug to be reduced by half. This parameter influences the dosing frequency of a medication.
For the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series, compound 17a was found to have a half-life of 2.4 hours in rats. nih.gov In contrast, clinical studies with ABT-288 in humans revealed a significantly longer mean elimination half-life, ranging from 40 to 61 hours across different dose groups in both young and elderly adults. nih.govnih.govresearchgate.net This long half-life supports once-daily dosing, with studies showing that steady-state plasma concentrations were achieved by day 10. nih.govnih.gov
In Vitro Metabolism Studies
In vitro studies using liver microsomes are crucial for predicting a drug's metabolic fate in the body, including its potential for drug-drug interactions via inhibition of key metabolic enzymes like the cytochrome P450 family.
While specific data on the P450 inhibition profile for this compound derivatives were not available in the searched literature, studies on the closely related isomeric scaffold, octahydropyrrolo[3,4-c]pyrrole (B1259266) , provide valuable insight. Research on a series of these compounds developed as mGlu1 negative allosteric modulators included profiling against major P450 isoforms. nih.gov
For instance, two compounds from this series, VU0469650 and Compound 8 , were found to be moderate inhibitors of CYP3A4, with IC50 values of 7.0 µM and 6.2 µM, respectively. nih.gov However, further chemical modification led to Analog 38 , which showed a superior profile with no measurable inhibition of CYP3A4, CYP2C9, CYP2D6, or CYP1A2 up to a concentration of 30 µM. nih.gov This demonstrates that the potential for P450 inhibition within this broader class of bicyclic pyrroles can be mitigated through structural modifications, often by reducing lipophilicity. nih.gov
Table 3: Cytochrome P450 Inhibition Profile of Octahydropyrrolo[3,4-c]pyrrole Analogs (for comparison)
Data presented for the octahydropyrrolo[3,4-c]pyrrole scaffold as specific data for the [3,4-b] isomer was not available in the searched literature. Data sourced from nih.gov.
Metabolic stability, often assessed in human liver microsomes (HLM), predicts a compound's susceptibility to metabolism by the liver, which influences its clearance and half-life. Specific quantitative data for this compound derivatives was not found in the searched literature.
However, research on related scaffolds indicates that metabolic stability is a key optimization parameter. For a series of dual orexin (B13118510) receptor antagonists based on the octahydropyrrolo[3,4-c]pyrrole scaffold, structure-activity relationship optimization led to increased metabolic stability in HLM. abbvieclinicaltrials.com Similarly, in another study on RBP4 antagonists, a bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole analog (Compound 18 ) was noted to have better HLM stability compared to other less-constrained analogs. nih.gov These findings suggest that the metabolic stability of compounds containing a fused pyrrolidine (B122466) ring system can be successfully optimized during drug development.
Blood-Brain Barrier Penetration
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The this compound scaffold has been successfully employed in the design of CNS-active compounds, such as histamine H3 receptor antagonists, which require brain penetration to exert their effects. nih.gov
The design of these molecules often incorporates features to enhance BBB penetration. For example, one series of (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole antagonists was designed with favorable physicochemical properties for brain entry, such as a LogP of 3.8 and a polar surface area of 58 Ų. The natural alkaloid Conessine , which features a different core structure but also acts as an H3 antagonist, was found to efficiently penetrate the CNS and achieve high brain concentrations. researchgate.net The development of CNS-sparing H3 antagonists, which have low BBB penetration, further highlights that the degree of brain entry for this class of compounds can be deliberately modulated through chemical design. bindingdb.org The demonstrated efficacy of compounds like ABT-288 in preclinical models of cognition provides strong evidence of their ability to cross the BBB and engage with their CNS targets. nih.gov
Future Research Directions and Therapeutic Prospects
Rational Design of Next-Generation Octahydropyrrolo[3,4-b]pyrrole Analogues
The foundation for developing novel therapeutics from the this compound core lies in the rational design and synthesis of diverse analogue libraries. The scaffold's structure provides multiple vectors for chemical modification, allowing for fine-tuning of physicochemical properties and biological activity. Future efforts will likely concentrate on comprehensive structure-activity relationship (SAR) studies to understand how specific substitutions impact target binding and selectivity.
A systematic approach, similar to that successfully employed for the related octahydropyrrolo[3,4-c]pyrrole (B1259266) isomer, could prove highly effective. For instance, in the development of negative allosteric modulators (NAMs) for the mGlu1 receptor, the octahydropyrrolo[3,4-c]pyrrole scaffold was used as a replacement for a piperazine (B1678402) ring, and subsequent SAR exploration focused on modifying amide and heteroaryl portions of the molecule to optimize potency and drug-like properties nih.gov. Applying this strategy to the this compound core would involve:
Scaffold Decoration: Synthesizing derivatives by attaching a wide range of functional groups at the scaffold's nitrogen atoms and available carbon positions.
Isosteric Replacements: Utilizing the scaffold as a rigid isostere for more flexible diamine structures, such as piperazine, to improve binding affinity and selectivity nih.gov.
Computational Modeling: Employing in silico methods like molecular docking to predict the binding of virtual analogues to the active sites of various protein targets. This can help prioritize the synthesis of compounds with the highest probability of success.
By systematically exploring the chemical space around the this compound nucleus, researchers can generate a wealth of data to guide the design of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
Clinical Translation Potential of Lead Compounds
Currently, there are no publicly documented lead compounds based on the this compound scaffold that have entered clinical trials. The path from a promising "hit" compound to a clinical candidate is a rigorous, multi-step process that future research must address. For any lead compound that emerges from initial screening and optimization, demonstrating its potential for clinical translation will be a critical hurdle.
The key stages of preclinical development that will need to be navigated include:
Pharmacokinetic Profiling: Detailed assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This involves in vitro assays, such as metabolic stability in liver microsomes and plasma protein binding, as well as in vivo studies in animal models. Research on the octahydropyrrolo[3,4-c]pyrrole series highlighted the importance of profiling compounds in P450 inhibition assays to evaluate potential drug-drug interactions and improve their drug-likeness nih.gov.
Efficacy in Disease Models: Demonstrating a therapeutic effect in relevant animal models of the target disease. This provides the crucial proof-of-concept needed to justify human trials.
Scalable Synthesis: Developing a robust and cost-effective synthetic route to produce the large quantities of the lead compound required for extensive preclinical and clinical testing.
Future success in this area will depend on a multidisciplinary approach, combining medicinal chemistry with pharmacology and drug metabolism studies to identify and advance candidates with the highest probability of success in a clinical setting.
Expanding the Biological Target Landscape
The full range of biological targets for this compound derivatives remains largely uncharted. Its rigid diamine structure makes it an attractive scaffold for targets that recognize specific spatial arrangements of nitrogen atoms, such as G-protein coupled receptors (GPCRs), ion channels, and certain enzymes. A key future direction will be to screen this compound-based libraries against a broad array of biological targets to uncover novel activities.
Insights can be drawn from the versatility of the closely related octahydropyrrolo[3,4-c]pyrrole scaffold, which has yielded potent ligands for several distinct central nervous system (CNS) targets, including:
Metabotropic glutamate (B1630785) receptor 1 (mGlu1) nih.gov.
Muscarinic acetylcholine (B1216132) receptor M1 nih.gov.
Orexin (B13118510) receptor type 2 nih.gov.
α7 nicotinic acetylcholine receptor nih.gov.
Cannabinoid receptor type 1 nih.gov.
This diversity suggests that the this compound isomer may also be a privileged scaffold for modulating various receptors and enzymes. Future research should therefore not be limited to a single target class but should explore a wide landscape, including targets implicated in cancer, infectious diseases, and inflammatory disorders, where pyrrole-based compounds have already shown significant promise mdpi.com. High-throughput screening and phenotypic screening campaigns will be instrumental in identifying novel and therapeutically relevant biological targets for this scaffold.
Table 1: Potential Therapeutic Targets for Fused Pyrrole (B145914) Scaffolds This table illustrates the diversity of targets modulated by related fused pyrrole structures, suggesting a broad potential landscape for this compound analogues.
| Target Class | Specific Target Example | Associated Therapeutic Area | Scaffold Example |
| GPCRs | Metabotropic Glutamate Receptor 1 (mGlu1) | CNS Disorders, Anxiety, Pain | Octahydropyrrolo[3,4-c]pyrrole |
| GPCRs | Orexin Receptor Type 2 | Insomnia | Octahydropyrrolo[3,4-c]pyrrole |
| Ion Channels | α7 Nicotinic Acetylcholine Receptor | Cognitive Disorders | Octahydropyrrolo[3,4-c]pyrrole |
| Kinases | Fibroblast Growth Factor Receptor (FGFR) | Cancer | 1H-pyrrolo[2,3-b]pyridine |
| Enzymes | Butyrylcholinesterase (BChE) | Alzheimer's Disease | 1,3-diaryl-pyrrole |
| Enzymes | DNA Gyrase (GyrB) | Bacterial Infections | Pyrrolamide |
Development of Novel Therapeutic Agents
The development of novel therapeutic agents from the this compound scaffold is a forward-looking goal that builds upon the successful execution of rational design, target identification, and preclinical evaluation. The versatility of the broader pyrrole heterocycle in established drugs provides a strong rationale for pursuing this underexplored scaffold mdpi.commdpi.com.
The strategic development process will involve:
Library Synthesis: Creation of large, diverse libraries of this compound analogues with varied stereochemistry and peripheral functionality.
Screening and Hit Identification: Application of high-throughput screening to test these libraries against validated and novel biological targets to identify initial "hit" compounds.
Hit-to-Lead Optimization: A focused medicinal chemistry effort to iteratively modify the structure of hit compounds to improve their potency, selectivity, and ADME properties, transforming them into viable lead compounds.
Preclinical Candidacy: Selection of one or more optimized lead compounds for extensive preclinical testing to establish a robust efficacy and safety profile before consideration for human clinical trials.
Ultimately, the this compound core serves as a promising, synthetically accessible starting point for drug discovery campaigns. While significant foundational research is required, its unique structural features hold considerable potential for the development of a new generation of therapeutic agents to address unmet medical needs across various diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for octahydropyrrolo[3,4-b]pyrrole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Traditional methods involve cyclization reactions using halogenated precursors in organic solvents (e.g., xylene or DMSO) under reflux for 24–48 hours . For example, coupling α-haloketones with thiourea intermediates in acetone yields functionalized derivatives, though reaction times are lengthy. A greener approach employs subcritical water (130°C, 75–91% yield), reducing solvent toxicity and reaction time to <6 hours . Comparative studies show subcritical water maintains yield parity while improving sustainability .
Q. How is stereochemical purity ensured during the synthesis of this compound derivatives?
- Methodological Answer : Stereochemical control is critical for biological activity. Techniques include chiral auxiliaries or asymmetric catalysis, followed by characterization via -NMR coupling constants and X-ray crystallography. For instance, (3aR,6aS)-configured derivatives are resolved using chiral HPLC and validated by crystallographic data . Computational modeling (e.g., density functional theory) further predicts stable conformers .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Multinuclear NMR : - and -NMR identify substituent positions and stereochemistry .
- X-ray crystallography : Resolves absolute configuration and crystal packing .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can computational tools optimize the design of this compound-based orexin receptor modulators?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to orexin receptors (OX1R/OX2R). Pharmacophore models highlight critical interactions (e.g., hydrogen bonding with His350 in OX2R). ADMET predictions (SwissADME) guide lead optimization by filtering compounds with poor bioavailability or hepatotoxicity . For example, disubstituted derivatives with pyridinyl groups show enhanced blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in antimicrobial activity data for this compound derivatives?
- Methodological Answer : Discrepancies in MIC values may arise from strain variability or assay conditions. Standardize protocols using:
- Broth microdilution (CLSI guidelines) with M. tuberculosis H37Rv .
- Resazurin assays : Visual or fluorometric endpoints (colorimetric shift from blue to pink) improve reproducibility .
- Time-kill studies : Differentiate bacteriostatic vs. bactericidal effects . Adjust substituents (e.g., thiazole rings) to enhance potency against Gram-positive pathogens .
Q. How are regioselectivity challenges addressed in the functionalization of this compound scaffolds?
- Methodological Answer : Regioselectivity is controlled via directing groups (e.g., sulfonyl or benzoyl) that orient electrophilic attacks. For example, N-benzoylthiourea derivatives direct α-haloketone coupling to the C2 position . DFT calculations map electron density to predict reactive sites, while kinetic studies optimize temperature and solvent polarity .
Data Analysis & Experimental Design
Q. What statistical frameworks are recommended for analyzing dose-response relationships in in vitro assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/MIC values. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate hypotheses. For instance, dose-response curves for orexin receptor modulators require ≥3 biological replicates and ANOVA with post-hoc Tukey tests .
Q. How can researchers troubleshoot low yields in subcritical water syntheses?
- Methodological Answer : Low yields may stem from incomplete solubility or thermal degradation. Mitigation strategies include:
- Pre-sonication of reactants to enhance dispersion.
- Gradient heating (ramp from 90°C to 130°C over 30 minutes).
- Additives (e.g., 5% ethanol) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
